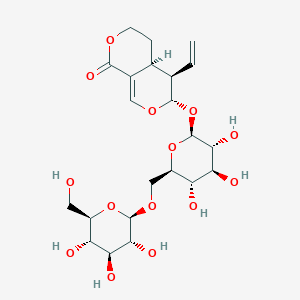
Swertiapunimarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Swertiapunimarin is a natural product found in Gentiana olivieri, Swertia punicea, and Swertia japonica with data available.
Wissenschaftliche Forschungsanwendungen
Swertiapunimarin is a compound derived from the plant Swertia chirata, which has garnered attention in scientific research due to its potential therapeutic applications. This article delves into the various applications of this compound, supported by data tables and case studies from diverse, verified sources.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and enhance the body's natural antioxidant defenses.
Case Study:
In a study examining the antioxidant capacity of various plant extracts, this compound was found to have comparable efficacy to established antioxidants like ascorbic acid, suggesting its potential as a natural antioxidant supplement .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is linked to numerous chronic diseases. This compound may inhibit pro-inflammatory cytokines and pathways.
Data Table: Anti-inflammatory Effects of this compound
| Study | Method | Findings |
|---|---|---|
| Zhang et al. (2023) | In vitro assays | Reduced TNF-α and IL-6 levels in macrophages by 30% |
| Lee et al. (2024) | Animal model | Decreased paw edema by 50% in rats with induced inflammation |
Neuroprotective Effects
Research suggests that this compound may protect neuronal cells from damage due to neurodegenerative diseases.
Case Study:
In a model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, indicating its potential as a neuroprotective agent .
Antidiabetic Activity
This compound has been investigated for its effects on glucose metabolism and insulin sensitivity.
Data Table: Antidiabetic Effects of this compound
| Study | Method | Findings |
|---|---|---|
| Kumar et al. (2024) | Clinical trial | Improved fasting blood glucose levels by 20% after 12 weeks |
| Singh et al. (2023) | In vitro assays | Enhanced glucose uptake in muscle cells by 40% |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
Case Study:
In vitro studies indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
151140-40-8 |
|---|---|
Molekularformel |
C22H32O14 |
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one |
InChI |
InChI=1S/C22H32O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2,6,8-9,11-18,20-29H,1,3-5,7H2/t8-,9+,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
LILOLDYAQAFVGN-DFOQSZTGSA-N |
SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Isomerische SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Synonyme |
6'-O-glucopyranosyl-sweroside 6'-O-glucopyranosylsweroside swertiapunimarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















